molecular formula C24H32N2O5 B1672040 Falipamil CAS No. 77862-92-1

Falipamil

Cat. No. B1672040
CAS RN: 77862-92-1
M. Wt: 428.5 g/mol
InChI Key: UUMGNNQOCVDZDG-UHFFFAOYSA-N
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Description

Falipamil is a calcium channel blocker . It is a bradycardic drug focused on decreasing the heart rate of animals . The drug is primarily used for treating sinuses in some animals, with the most common experiments being conducted in dogs .


Synthesis Analysis

Falipamil has been synthesized via a one-pot process involving Ugi-3CR/aza Diels-Alder/N-acylation/aromatization . This process has been used to create novel aza-analogues of Falipamil .


Molecular Structure Analysis

The molecular formula of Falipamil is C24H32N2O5 . It has a molar mass of 428.52128 . The IUPAC name for Falipamil is 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one .


Chemical Reactions Analysis

Falipamil is a calcium channel blocker . It works by decreasing the heart rate of animals .


Physical And Chemical Properties Analysis

Falipamil has a molecular weight of 428.5 g/mol . It has a XLogP3-AA value of 3.2, indicating its lipophilicity .

Scientific Research Applications

Antitachycardic Effects

Falipamil, a verapamil derivative, has been investigated for its antitachycardic effects, specifically through its direct action on the sinus node. Studies have shown that it can significantly decrease heart rate during exercise in healthy volunteers without significantly modifying resting heart rate, blood pressure, or electrocardiogram (ECG) intervals. This suggests potential antianginal effects in patients with myocardial ischemia (Naudascher et al., 1989).

Electrophysiological and Haemodynamic Actions

Falipamil exhibits distinct electrophysiological and haemodynamic actions compared to verapamil, including the slight prolongation of intraatrial and intraventricular conduction and shortening of the refractory period of the AV-node. Its specific bradycardic action on the sinus node has shown efficacy in reducing increased sinus rate, which could be beneficial for patients with sinus tachycardia of various origins (Gülker, 1987).

Electrophysiologic Properties

Falipamil's electrophysiologic properties have been evaluated, showing significant prolongation of the spontaneous cycle length and a bradycardiac effect with characteristics different from those of verapamil. These findings highlight its potential as an antiarrhythmic agent (Lévy et al., 1987).

Pharmacokinetics and Interaction with the Autonomic Nervous System

Research on the pharmacokinetics of falipamil in humans indicates its specific bradycardic action for the treatment of sinus tachycardia. Moreover, studies have explored its interactions with the autonomic nervous system and various ionic conductances, providing insights into its mechanism of action and potential therapeutic applications (Roth et al., 1990).

Molecular and Cellular Mechanisms

The synthesis and pharmacological evaluation of falipamil and its derivatives have contributed to understanding the specific bradycardic activity and antiischemic properties of these compounds. Structural modifications have led to a new class of cardiovascular compounds interacting specifically with structures at the sinoatrial node, indicating a novel approach to managing heart rate and ischemia without traditional calcium channel or beta-adrenoceptor binding (Reiffen et al., 1990).

Future Directions

Falipamil has shown promise in treating sinuses in animals, particularly dogs . Future research may focus on further understanding its effects and potential applications in other conditions.

properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMGNNQOCVDZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228476
Record name Falipamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Falipamil

CAS RN

77862-92-1
Record name Falipamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77862-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Falipamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Falipamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALIPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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